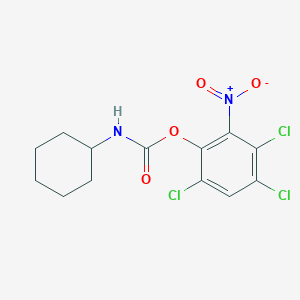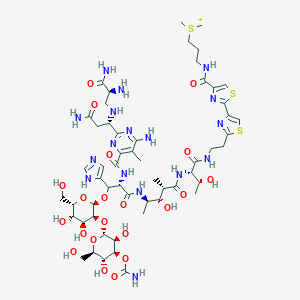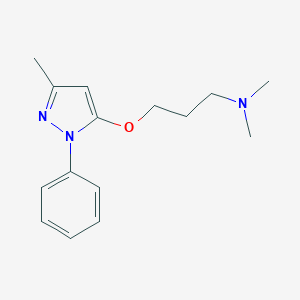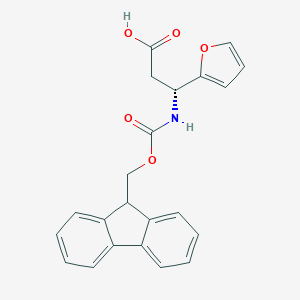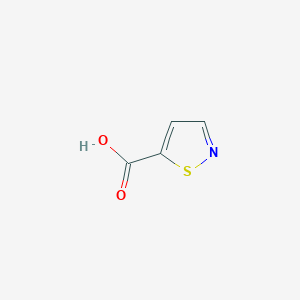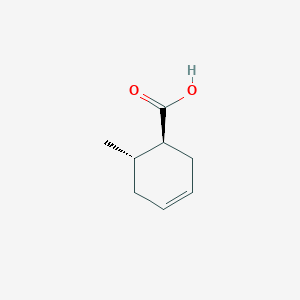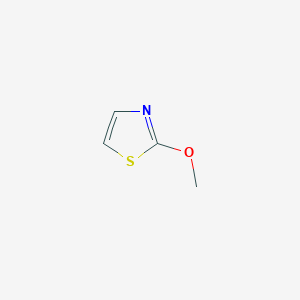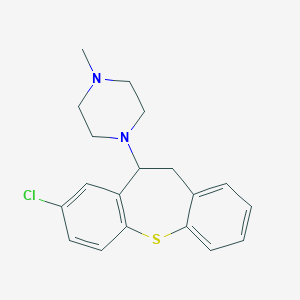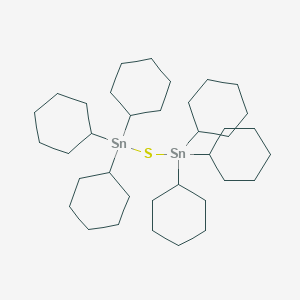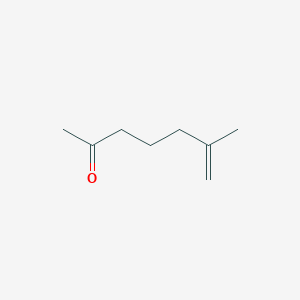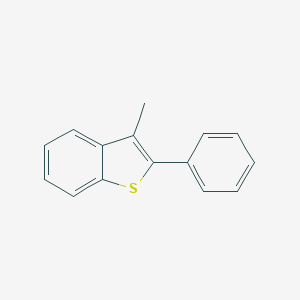
3-Methyl-2-phenyl-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-phenyl-1-benzothiophene (MBT) is a heterocyclic compound that has been of interest to researchers due to its potential applications in the field of medicine and pharmacology. MBT is a benzothiophene derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-phenyl-1-benzothiophene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Methyl-2-phenyl-1-benzothiophene has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-Methyl-2-phenyl-1-benzothiophene has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2-phenyl-1-benzothiophene has been found to exhibit a range of biochemical and physiological effects. In animal studies, 3-Methyl-2-phenyl-1-benzothiophene has been found to reduce inflammation, pain, and tumor growth. 3-Methyl-2-phenyl-1-benzothiophene has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects are thought to be due to the modulation of various signaling pathways in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-2-phenyl-1-benzothiophene in lab experiments is its relatively low toxicity. 3-Methyl-2-phenyl-1-benzothiophene has been found to have a low acute toxicity in animal studies, which makes it a safer compound to work with compared to other drugs. Another advantage is its ability to modulate multiple signaling pathways, which makes it a versatile compound for studying various biological processes.
One limitation of using 3-Methyl-2-phenyl-1-benzothiophene in lab experiments is its poor solubility in water. This can make it difficult to administer in animal studies and can limit its bioavailability. Another limitation is its limited stability, which can make it difficult to store and handle.
Direcciones Futuras
There are several future directions for research on 3-Methyl-2-phenyl-1-benzothiophene. One area of research is focused on its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Another area of research is focused on its potential applications in the development of new pain medications. Additionally, research is needed to further elucidate the mechanism of action of 3-Methyl-2-phenyl-1-benzothiophene and to optimize its synthesis and formulation for use in clinical trials.
Métodos De Síntesis
The synthesis of 3-Methyl-2-phenyl-1-benzothiophene involves the reaction of 2-phenylbenzothiophene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography or recrystallization. The yield of 3-Methyl-2-phenyl-1-benzothiophene can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
Aplicaciones Científicas De Investigación
3-Methyl-2-phenyl-1-benzothiophene has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of research has been focused on its anti-inflammatory properties. 3-Methyl-2-phenyl-1-benzothiophene has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Another area of research has been focused on the analgesic properties of 3-Methyl-2-phenyl-1-benzothiophene. Studies have shown that 3-Methyl-2-phenyl-1-benzothiophene can reduce pain in animal models of acute and chronic pain. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the development of new pain medications.
3-Methyl-2-phenyl-1-benzothiophene has also been found to exhibit anti-tumor effects. Studies have shown that 3-Methyl-2-phenyl-1-benzothiophene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
10371-50-3 |
|---|---|
Nombre del producto |
3-Methyl-2-phenyl-1-benzothiophene |
Fórmula molecular |
C15H12S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
3-methyl-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
BYLWUDAFLSDOJE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



